Ethyl 4-butoxy-3-iodobenzoate

Description

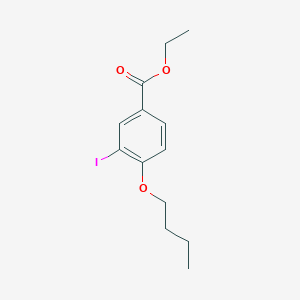

Ethyl 4-butoxy-3-iodobenzoate (CAS: 1131614-79-3) is a synthetic aromatic ester characterized by a benzoate backbone substituted with a butoxy group at the para position and an iodine atom at the meta position. Its molecular structure combines lipophilic (butoxy) and heavy halogen (iodo) moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The ethyl ester group enhances solubility in organic solvents, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings .

Properties

CAS No. |

1131614-79-3 |

|---|---|

Molecular Formula |

C13H17IO3 |

Molecular Weight |

348.18 g/mol |

IUPAC Name |

ethyl 4-butoxy-3-iodobenzoate |

InChI |

InChI=1S/C13H17IO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

RNUHSJDZKKFUQS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 4-butoxy-3-iodobenzoate to maximize yield and purity?

- Methodological Answer : The synthesis should prioritize regioselective iodination at the 3-position of the benzoate ring. Use electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) under controlled temperature (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Adjust stoichiometry to avoid over-iodination, and employ recrystallization (e.g., ethanol/water mixture) for purification. Potential side products include di-iodinated derivatives or ether cleavage byproducts, which require characterization via -NMR and -NMR to verify structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs like ethyl 4-iodobenzoate?

- Methodological Answer :

- NMR : The butoxy group’s -NMR signals (δ ~3.5–3.7 ppm for OCH and δ ~1.4–1.6 ppm for CH/CH) and iodine’s deshielding effect on adjacent protons (C-2 and C-4 protons) distinguish it from analogs lacking the butoxy substituent.

- IR : The ester carbonyl stretch (~1720 cm) and C-O-C stretches (~1250 cm) confirm the ester and ether functionalities.

- MS : The molecular ion peak (M) at m/z corresponding to CHIO (exact mass: ~370.2) and fragment ions (e.g., loss of butoxy group or ethyl ester) validate the structure .

Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Crystallize the compound in a solvent system (e.g., ethyl acetate/hexane) to obtain high-quality crystals. Heavy iodine atoms facilitate phasing via direct methods. Validate thermal parameters (e.g., anisotropic displacement parameters for iodine) and assess intermolecular interactions (e.g., halogen bonding involving iodine) using Mercury software. Compare experimental data with Cambridge Structural Database entries for analogous benzoates .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of the iodine substituent in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess iodine’s electrophilicity. Optimize geometry at the B3LYP/6-31G(d) level and analyze bond dissociation energies (BDEs) for C-I bonds.

- Molecular Dynamics (MD) : Simulate solvation effects in common reaction solvents (e.g., DMF, THF) to predict steric hindrance from the butoxy group. Validate predictions experimentally via Suzuki-Miyaura coupling trials with arylboronic acids, monitoring yields and byproducts .

Q. What experimental approaches resolve contradictions in reported bioactivity data for iodobenzoate derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines, ensuring replicates (n ≥ 3) to address variability.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity.

- Structural-Activity Relationship (SAR) : Compare this compound with analogs (e.g., methyl or propyl esters) to isolate the butoxy group’s contribution to activity. Reference literature on similar compounds (e.g., fluorobenzoates in ) to contextualize results .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Degradation Pathway Analysis : Identify primary degradation products (e.g., hydrolysis of the ester or ether groups) using high-resolution MS.

- Recommendations : Store in amber glass vials under inert gas (N) at –20°C to minimize hydrolysis and photodegradation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing inconsistent spectroscopic or chromatographic data?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or HPLC datasets to identify outliers or batch variations.

- Error Propagation Models : Quantify uncertainty in yield calculations using Gaussian error propagation for volumetric/purity measurements.

- Reproducibility Checks : Use inter-laboratory comparisons (e.g., round-robin tests) to validate protocols, as emphasized in .

Q. How can researchers leverage crystallographic data to explain anomalous melting points or solubility profiles?

- Methodological Answer : Correlate melting points with lattice energies calculated from SCXRD data. Analyze crystal packing (e.g., π-π stacking, halogen bonding) to predict solubility trends. For example, tight packing due to iodine’s polarizability may reduce solubility in nonpolar solvents. Validate with Hansen solubility parameters (HSPs) .

Safety and Compliance

Q. What are the critical hazards associated with handling this compound, and how can they be mitigated?

- Methodological Answer :

- Hazards : Potential skin/eye irritant (ester group), iodine-related toxicity, and flammability (ether solvent residues).

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Implement spill kits with activated carbon for iodine containment. Monitor airborne concentrations via OSHA-compliant methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.